![molecular formula C6H4F3NO3S B087911 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 1226776-93-7](/img/structure/B87911.png)
2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid
Overview
Description
2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1226776-93-7 and Linear Formula: C6H4F3NO3S . It is a white to yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is represented by the InChI Code: 1S/C6H4F3NO3S/c1-13-5-10-3(6(7,8)9)2(14-5)4(11)12/h1H3,(H,11,12) and the InChI key is DAGFIURSOZGKLT-UHFFFAOYSA-N . The molecular weight of this compound is 227.16 .Physical And Chemical Properties Analysis
2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a white to yellow powder or crystal . The storage temperature is room temperature .Scientific Research Applications
Organic Synthesis
2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid: is a valuable building block in organic synthesis. Its unique structure allows for the creation of various organic compounds, particularly those with potential pharmacological activities. The thiazole ring is a common motif in many drugs, and the trifluoromethyl group can enhance the biological activity and metabolic stability of these compounds .
Pharmaceutical Research
This compound serves as an intermediate in the synthesis of a wide range of pharmaceuticals. Its derivatives are explored for their therapeutic properties, including antifungal, antibacterial, and anticancer activities. The electron-withdrawing trifluoromethyl group can influence the electronic properties of molecules, potentially leading to new drug discoveries .
Agrochemical Development
In agriculture, derivatives of this compound are used to create fungicides and pesticides. For example, it is a precursor in the synthesis of thifluzamide , an antifungal agrochemical used to control diseases caused by Rhizoctonia spp. on various crops. This highlights its role in protecting food resources by combating plant diseases .
Safety and Hazards
The safety information for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of protein-protein interactions .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c1-13-5-10-3(6(7,8)9)2(14-5)4(11)12/h1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGFIURSOZGKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(S1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601007 | |
Record name | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid | |
CAS RN |
1226776-93-7 | |
Record name | 2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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